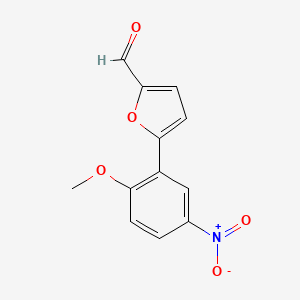

5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde

Description

BenchChem offers high-quality 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-17-11-4-2-8(13(15)16)6-10(11)12-5-3-9(7-14)18-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLWDQQLLKOINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358265 | |

| Record name | 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714939-06-7 | |

| Record name | 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Activity of Nitrophenylfuran Derivatives: A Technical Guide for Drug Development Professionals

Abstract

Nitrophenylfuran derivatives represent a versatile class of synthetic compounds with a broad spectrum of biological activities, holding significant promise for the development of novel therapeutic agents. This guide provides an in-depth technical overview of the core biological activities of these derivatives, focusing on their antimicrobial, anticancer, and antiparasitic properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of nitrophenylfuran-based therapeutics.

Introduction: The Enduring Potential of a Classic Scaffold

The nitrofuran scaffold, characterized by a furan ring bearing a nitro group, has been a cornerstone of medicinal chemistry for decades.[1] These synthetic compounds are prodrugs, meaning they require intracellular enzymatic activation to exert their biological effects.[1][2] This activation process, primarily mediated by nitroreductase enzymes, generates reactive intermediates that are toxic to target cells.[3] The broad-spectrum activity and unique mechanism of action of nitrofurans have sustained their relevance in an era of increasing drug resistance.[1][4]

This guide will explore the diverse biological activities of nitrophenylfuran derivatives, moving beyond their traditional antibacterial applications to their emerging roles in oncology and parasitology. We will examine the key structural features that govern their activity and provide practical, field-proven methodologies for their synthesis and biological characterization.

Core Chemistry and Synthesis

The fundamental structure of a nitrophenylfuran derivative consists of a 5-nitrofuran ring linked to a phenyl group, often through various spacer moieties. The synthesis of these compounds typically involves established organic chemistry reactions.

A common synthetic route involves the condensation of 5-nitro-2-furaldehyde with a substituted acetophenone in the presence of an acid or base catalyst to form a chalcone.[5] Another approach is the activation of 5-nitro-furan-2-carboxylic acid with a coupling agent like carbonyldiimidazole (CDI), followed by reaction with an appropriate amine to yield amide derivatives.[5] These synthetic strategies allow for the introduction of a wide range of substituents on both the phenyl and furan rings, enabling the systematic exploration of structure-activity relationships.

Key Biological Activities and Mechanisms of Action

Nitrophenylfuran derivatives exhibit a remarkable range of biological activities, primarily attributed to the reductive activation of the nitro group.

Antimicrobial Activity

The most well-established activity of nitrophenylfurans is their antibacterial effect against a wide range of Gram-positive and Gram-negative bacteria.[6]

3.1.1 Mechanism of Action

The antimicrobial action of nitrofurans is a multi-faceted process initiated by the reduction of the nitro group by bacterial nitroreductases (NTRs).[1][7] In Escherichia coli, two main oxygen-insensitive Type I nitroreductases, NfsA and NfsB, are responsible for this activation.[1] This enzymatic reduction generates highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives.[1][8]

These reactive species are cytotoxic and exert their antibacterial effects through several mechanisms:

-

DNA Damage: The generated radicals can cause strand breakage in bacterial DNA, inhibiting replication and leading to cell death.[3]

-

Inhibition of Protein Synthesis: The reactive intermediates can non-specifically bind to ribosomal proteins and other macromolecules, disrupting essential protein synthesis.[3][7][8]

-

Interference with Metabolic Pathways: Nitrofurans can inhibit key enzymes involved in bacterial metabolism, such as those in the Krebs cycle.[6]

The multiplicity of targets is a key reason for the low incidence of clinically significant resistance to nitrofurans.[8]

Signaling Pathway: Antimicrobial Mechanism of Nitrofuran Derivatives

Caption: Reductive activation of nitrophenylfurans in bacteria.

3.1.2 Structure-Activity Relationship (SAR)

SAR studies have provided valuable insights into the structural requirements for potent antibacterial activity. The electronic and spatial properties of the substituents on the phenyl ring play a crucial role.[9] Generally, electron-withdrawing groups on the phenyl ring can enhance activity.[10] The nature of the linker between the nitrofuran and phenyl moieties also significantly influences the antibacterial potency.[9] Quantitative structure-activity relationship (QSAR) analyses have shown that the reduction potential of the nitro group is a key determinant of activity, though it is not the sole factor.[10][11]

Anticancer Activity

Emerging evidence highlights the potential of nitrophenylfuran derivatives as anticancer agents. Their mechanism of action in cancer cells shares some similarities with their antibacterial activity but also exhibits distinct features.

3.2.1 Mechanism of Action

The anticancer effects of some nitrophenylfuran derivatives are linked to their ability to induce oxidative stress and DNA damage in cancer cells, ultimately leading to apoptosis.[12][13] Certain derivatives have been shown to trigger a p53-dependent apoptotic pathway.[12] The induction of reactive oxygen species (ROS) appears to be a central event, leading to an increased Bax/Bcl-2 ratio and activation of caspases 3/7.[12]

Furthermore, some nitrofuran-containing compounds, such as Nifuroxazide, can inhibit STAT3 signaling and act on inflammatory pathways, contributing to their anti-tumor effects.[12] Chalcone derivatives containing a nitrophenyl group have been shown to induce apoptosis and arrest the cell cycle in colon cancer cells.[14]

Signaling Pathway: Anticancer Mechanism of Nitrophenylfuran Derivatives

Caption: Induction of apoptosis by nitrophenylfuran derivatives.

3.2.2 Promising Derivatives and In Vitro Data

Several studies have reported potent in vitro anticancer activity for novel nitrophenylfuran derivatives. For instance, certain 5-nitrofuran-isatin molecular hybrids have demonstrated significant inhibitory activity against the human colon cancer cell line HCT-116.[15]

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Nitrofuran-isatin hybrid | HCT-116 (Colon) | 1.62 - 8.8 | [15] |

| Thiazolidinone derivatives | MCF-7 (Breast) | Not specified | [13] |

| Thiazolidinone derivatives | MDA-MB-231 (Breast) | Not specified | [13] |

| Nitrofurantoin derivatives | Caco-2 (Colon) | Not specified | [13] |

| Nitrofurantoin derivatives | HepG-2 (Liver) | Not specified | [13] |

| Nitrofurantoin derivatives | HeLa (Cervical) | Not specified | [13] |

| 3-Nitrophenyl chalcone | HCT-116 (Colon) | 1.71 | [14] |

| 3-Nitrophenyl chalcone | HT-29 (Colon) | 7.76 | [14] |

Antiparasitic Activity

Nitrophenylfuran derivatives have also shown promise in the treatment of parasitic diseases, such as trypanosomiasis.

3.3.1 Mechanism of Action

The trypanocidal activity of these compounds relies on their activation by a parasite-specific type I nitroreductase (NTR).[16][17] This enzyme is absent in mammalian cells, providing a basis for selective toxicity.[16][17] The reduction of the nitro group by the parasite's NTR generates cytotoxic metabolites that kill the parasite.[16][17] This mechanism has been validated for the treatment of Human African Trypanosomiasis, also known as sleeping sickness.[18]

Experimental Protocols

The evaluation of the biological activity of nitrophenylfuran derivatives requires robust and reproducible in vitro assays.

In Vitro Antimicrobial Susceptibility Testing

A standard method for determining the antimicrobial potency of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: Prepare a stock solution of the nitrophenylfuran derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for MIC determination.

In Vitro Cytotoxicity Assays

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[19]

Protocol: MTT Assay for Anticancer Activity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[20]

-

Compound Treatment: Treat the cells with various concentrations of the nitrophenylfuran derivative and incubate for 48-72 hours.[20]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20][21]

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow: In Vitro Cytotoxicity Screening

Caption: Workflow for the MTT cytotoxicity assay.

Drug Development Perspectives and Future Directions

Nitrophenylfuran derivatives continue to be a promising class of compounds for drug development. Their broad spectrum of activity, coupled with a low propensity for resistance development, makes them attractive candidates for antimicrobial therapies.[4][8] The emerging anticancer and antiparasitic activities open new avenues for their therapeutic application.

Future research should focus on:

-

Rational Design: Utilizing computational modeling and QSAR studies to design novel derivatives with enhanced potency and selectivity.

-

Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms underlying their anticancer and antiparasitic effects.

-

Combination Therapies: Exploring the synergistic effects of nitrophenylfuran derivatives with existing drugs to combat resistance and improve therapeutic outcomes.

-

Preclinical and Clinical Evaluation: Advancing the most promising candidates through rigorous preclinical and clinical development.

Conclusion

Nitrophenylfuran derivatives are a versatile and valuable class of bioactive compounds with a rich history and a promising future in medicinal chemistry. Their multifaceted mechanisms of action, targeting fundamental cellular processes, provide a robust platform for the development of novel therapeutics to address critical unmet medical needs in infectious diseases, oncology, and parasitology. This guide has provided a comprehensive overview of their biological activities and the experimental approaches for their evaluation, aiming to empower researchers in their quest for new and effective drugs.

References

-

Mechanism of nitrofuran activation and resistance (A) Schematic pathway... - ResearchGate. (n.d.). Retrieved from [Link]

-

Mohamed, M. S., et al. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Journal of Chemistry, 2023, 1-13. [Link]

-

Domagala, J. M., et al. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 31(5), 991-1001. [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC - NIH. (n.d.). Retrieved from [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PolyU Scholars Hub. (2019). Retrieved from [Link]

-

A novel series of nitrofuran derivatives produces an anti-tumor effect via a p53-dependent mechanism | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

McOsker, C. C., & Masten, B. J. (1988). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Reviews of Infectious Diseases, 10 Suppl 2, S343-S347. [Link]

-

Cerecetto, H., et al. (2005). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 48(10), 3497-3505. [Link]

-

Le, V., & Rakonjac, J. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLoS Pathogens, 17(7), e1009663. [Link]

-

Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. (n.d.). Retrieved from [Link]

-

Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. (n.d.). Retrieved from [Link]

-

Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. (n.d.). Retrieved from [Link]

-

Vuong, L. T., et al. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. mBio, 10(5), e02202-19. [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC. (n.d.). Retrieved from [Link]

-

Evaluating 5-Nitrofurans as Trypanocidal Agents - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and - Anticancer Research. (2019). Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). Retrieved from [Link]

-

What is the mechanism of Nitrofurantoin? - Patsnap Synapse. (2024). Retrieved from [Link]

-

Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - MDPI. (2022). Retrieved from [Link]

-

Trypanocidal Activity of Nitroaromatic Prodrugs: Current Treatments and Future Perspectives - ResearchGate. (n.d.). Retrieved from [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025). Retrieved from [Link]

-

In Vitro and In Vivo Trypanocidal Efficacy of Synthesized Nitrofurantoin Analogs - PMC - NIH. (2021). Retrieved from [Link]

-

MTT Assay Protocol | Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

Bioassays for anticancer activities - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PubMed. (2022). Retrieved from [Link]

-

Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC - NIH. (n.d.). Retrieved from [Link]

-

Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - ResearchGate. (n.d.). Retrieved from [Link]

-

Guideline for anticancer assays in cells - ResearchGate. (n.d.). Retrieved from [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Retrieved from [Link]

-

Potent 5-nitrofuran derivatives inhibitors of Trypanosoma cruzi growth: Electrochemical, spectroscopic and biological studies | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Wilkinson, S. R. (2011). Trypanocidal activity of nitroaromatic prodrugs: current treatments and future perspectives. Current Medicinal Chemistry, 18(21), 3217-3228. [Link]

Sources

- 1. journals.plos.org [journals.plos.org]

- 2. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 4. ijabbr.com [ijabbr.com]

- 5. mdpi.com [mdpi.com]

- 6. ijabbr.com [ijabbr.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Trypanocidal activity of nitroaromatic prodrugs: current treatments and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluating 5-Nitrofurans as Trypanocidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. atcc.org [atcc.org]

An In-Depth Technical Guide to 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. While specific experimental data for this precise molecule is limited in publicly accessible literature, this document consolidates its known fundamental properties and extrapolates its synthetic route, characterization, and potential biological activities based on established principles and data from structurally analogous compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and explore the therapeutic promise of the nitrophenyl-furan scaffold.

Introduction: The Significance of the Nitrophenyl-Furan Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and the reactivity of the aldehyde group at the 2-position make it a versatile platform for creating diverse molecular architectures. When combined with a substituted phenyl ring at the 5-position, particularly one bearing nitro and methoxy groups, the resulting molecule, 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde, emerges as a compound with considerable potential for biological activity.

The nitroaromatic moiety is a well-established pharmacophore known for its role in antimicrobial and anticancer agents.[2] The electron-withdrawing nature of the nitro group can enhance the compound's reactivity and interaction with biological targets. This guide will delve into the molecular characteristics, a robust synthetic strategy, and the anticipated biological relevance of this specific compound, providing a foundational framework for its further investigation and application in drug discovery programs.

Molecular and Physicochemical Properties

A precise understanding of a compound's molecular and physical characteristics is fundamental to its application in research and development.

Molecular Formula and Weight

The core identity of 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde is defined by its elemental composition and mass.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₅ | [3] |

| Molecular Weight | 247.21 g/mol | [3] |

| CAS Number | 714939-06-7 | [3] |

Structural Elucidation

The structure combines a furan-2-carbaldehyde core with a 2-methoxy-5-nitrophenyl substituent at the furan's 5-position. This specific arrangement of functional groups is critical to its chemical reactivity and biological profile.

-

Furan Ring: An aromatic five-membered heterocycle containing an oxygen atom.

-

Carbaldehyde Group: An electrophilic center and a key handle for synthetic modifications.

-

Nitrophenyl Group: The nitro group is strongly electron-withdrawing, influencing the electronic properties of the entire molecule.

-

Methoxy Group: An electron-donating group positioned ortho to the furan linkage, which can influence the conformation and electronic nature of the phenyl ring.

Synthesis Pathway: A Focus on Suzuki-Miyaura Cross-Coupling

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the bond between the furan and phenyl rings, leading to two key precursors: (5-formylfuran-2-yl)boronic acid and a suitable halogenated 2-methoxy-5-nitrobenzene derivative.

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol

The following protocol is a validated, field-proven methodology for the synthesis of analogous 5-aryl-furan-2-carbaldehydes and is presented here as a robust starting point.

Materials:

-

(5-Formylfuran-2-yl)boronic acid

-

1-Bromo-2-methoxy-5-nitrobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane and Water (Solvent system)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add (5-formylfuran-2-yl)boronic acid (1.2 equivalents), 1-bromo-2-methoxy-5-nitrobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is a critical step as the Palladium catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Add the solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water) followed by the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde.

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Spectroscopic Characterization (Anticipated)

Full characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectral data can be predicted:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet downfield, ~9.5-10.0 ppm), distinct doublets for the furan protons, and signals corresponding to the three protons on the substituted phenyl ring. The methoxy group would appear as a sharp singlet around 3.9-4.1 ppm.

-

¹³C NMR: The carbon NMR would reveal a signal for the aldehyde carbonyl carbon (~175-180 ppm), along with distinct signals for the carbons of the furan and phenyl rings. The methoxy carbon signal would be observed around 55-60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong carbonyl (C=O) stretching band for the aldehyde at approximately 1670-1690 cm⁻¹. Characteristic bands for the nitro group (NO₂) would appear around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 247.21.

Potential Applications in Drug Discovery

The structural motifs within 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde suggest significant potential for therapeutic applications, particularly as an antimicrobial or anticancer agent.

Antimicrobial Activity

Nitrofuran derivatives are a known class of antibacterial agents.[2] The mechanism of action is often attributed to the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of highly reactive nitroso and hydroxylamino intermediates. These reactive species can then damage microbial DNA, ribosomes, and other crucial cellular components, leading to cell death. The presence of the furan ring and the specific substitution pattern on the phenyl ring can modulate the compound's uptake, metabolic activation, and spectrum of activity.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of compounds containing nitrophenyl and furan moieties.[4] The potential mechanisms include:

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by modulating key signaling pathways.

-

Enzyme Inhibition: It could act as an inhibitor for enzymes that are critical for cancer cell proliferation and survival, such as topoisomerases.[5]

-

Generation of Reactive Oxygen Species (ROS): The nitro group can be reduced in the hypoxic environment of tumors, leading to oxidative stress and cell death.

The aldehyde functionality provides a convenient point for further derivatization, allowing for the synthesis of a library of related compounds (e.g., Schiff bases, chalcones) to explore structure-activity relationships (SAR) and optimize for potency and selectivity.[6]

Conclusion and Future Directions

5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde is a compound with a compelling molecular architecture for applications in drug discovery. This guide has outlined its fundamental properties and a robust synthetic strategy based on well-established chemical principles. While specific biological data for this exact molecule remains to be published, the known activities of its constituent pharmacophores strongly suggest its potential as a lead compound for developing novel antimicrobial and anticancer therapeutics.

Future research should focus on the practical synthesis and full spectroscopic characterization of this compound. Subsequent in-vitro and in-vivo biological evaluations are warranted to definitively establish its therapeutic efficacy and mechanism of action. The insights provided in this guide serve as a valuable resource for scientists poised to explore the promising chemical and biological landscape of this nitrophenyl-furan derivative.

References

-

Design, Synthesis and Biological Evaluation of New 5‐(2‐Nitrophenyl)‐1‐aryl‐1H‐pyrazoles as Topoisomerase Inhibitors. ResearchGate. [Link]

-

Sriram, D., et al. 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Di Capua, A., et al. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules. [Link]

-

Hassan, A.S., et al. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [Link]

-

Kaur, R., et al. Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Wang, J., et al. Design, synthesis, and biological evaluation of 1,3,6,7-tetrahydroxyxanthone derivatives as phosphoglycerate mutase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Park, M.H., et al. Branched-chain and unsaturated 1,7-diaminoheptane derivatives as deoxyhypusine synthase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Singh, P., et al. Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica. [Link]

-

Comesse, S., et al. Stereoselective synthesis of (-)-cephalotaxine and C-7 alkylated analogues. Journal of Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A10618.14 [thermofisher.com]

- 3. 5-hydroxymethyl-2-furaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 4. jocpr.com [jocpr.com]

- 5. 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

5-Substituted Furan-2-Carbaldehydes: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the Furan Scaffold

In the landscape of medicinal chemistry, 5-substituted furan-2-carbaldehydes have emerged as a "privileged scaffold," a molecular framework that serves as a versatile foundation for the design and synthesis of novel therapeutic agents.[1] The furan nucleus, an electron-rich five-membered aromatic heterocycle containing an oxygen atom, is a recurring motif in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[1] Its inherent electronic properties facilitate a variety of chemical modifications, making it an exceptionally attractive starting point for drug discovery programs.[1]

The strategic placement of an aldehyde group at the C2 position provides a crucial reactive handle for further molecular elaboration, enabling the construction of more complex and functionally diverse chemical entities.[1] Furthermore, the ability to introduce a wide array of substituents at the C5 position allows for the meticulous fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity and pharmacokinetic profile.[1] This guide provides an in-depth exploration of the synthesis, chemical reactivity, and burgeoning therapeutic applications of this promising class of compounds, with a particular focus on their demonstrated potential as anticancer and antimicrobial agents.[1]

Core Synthetic Strategies: Building the Furan Framework

The synthesis of 5-substituted furan-2-carbaldehydes can be accomplished through a variety of synthetic routes, often commencing from readily available and cost-effective starting materials like furan or furfural.[1] The choice of a specific synthetic pathway is often dictated by the nature of the desired C5 substituent and the overall complexity of the target molecule. Key methodologies include electrophilic substitution, modern cross-coupling reactions, and the chemical modification of pre-existing furan derivatives.[1]

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds, and they are particularly well-suited for the introduction of aryl and other carbon-based substituents at the C5 position of the furan ring.

-

Suzuki-Miyaura Coupling: This widely employed reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with a halide or triflate. For the synthesis of 5-aryl-furan-2-carbaldehydes, 5-bromo- or 5-chlorofuran-2-carbaldehyde is commonly reacted with an appropriate arylboronic acid in the presence of a palladium catalyst and a base.[1][2] The versatility of the Suzuki-Miyaura coupling lies in its broad substrate scope and tolerance of a wide range of functional groups.

-

Hiyama Coupling: This reaction utilizes an organosilane as the coupling partner. For instance, 5-chlorofuran-2-carbaldehyde can be coupled with a phenyltrifluorosilane in the presence of a palladium acetate catalyst to yield 5-phenyl-2-furaldehyde.[2]

-

Stille Coupling: In this reaction, an organotin compound is coupled with a halide. 5-Phenyl-2-furaldehyde can be prepared from 5-bromofuran-2-carbaldehyde and phenyl tributyl tin in the presence of a palladium catalyst.[2]

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 5-Phenyl-2-furaldehyde

| Coupling Reaction | Halide Substrate | Organometallic Reagent | Catalyst System | Yield | Reference |

| Suzuki-Miyaura | 5-bromo-2-furaldehyde | Phenylboronic acid | Pd(OAc)₂, Ligand | 83% | [2] |

| Suzuki-Miyaura | 5-bromo-2-furaldehyde | Phenylboronic acid | Palladium resin | 91% | [2] |

| Hiyama | 5-chlorofuran-2-carbaldehyde | Phenyltrifluorosilane | Pd(OAc)₂ | 74% | [2] |

| Stille | 5-bromo-2-furaldehyde | Phenyl tributyl tin | Pd(PPh₃)Cl | 61% | [2] |

Other Key Synthetic Methodologies

-

Meerwein Arylation: This classical method is a viable route for introducing aryl substituents at the C5 position.[3] It typically involves the diazotization of a substituted aniline followed by a copper-catalyzed reaction with furan-2-carbaldehyde.[3]

-

Vilsmeier-Haack Reaction: This formylation reaction can be used to introduce the aldehyde group at the C2 position of a pre-existing 5-substituted furan. For example, 5-phenyl-2-furaldehyde can be synthesized from 2-phenylfuran via a Vilsmeier-Haack reaction.[2]

-

Organozinc Routes: Facile synthetic routes for a wide range of 5-substituted 2-furaldehydes have been developed using organozinc reagents.[4] These methods include the palladium-catalyzed cross-coupling of various aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde.[4]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the condensation of furan-2-carbaldehyde and its derivatives with active methylene compounds.[5]

Experimental Protocol: Synthesis of 5-Aryl-furan-2-carbaldehydes via Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized procedure for a common and effective method for synthesizing 5-aryl-furan-2-carbaldehydes.[1]

Materials:

-

5-Bromofuran-2-carbaldehyde

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent (e.g., 1,4-Dioxane)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)

Procedure:

-

In a round-bottom flask, combine 5-bromofuran-2-carbaldehyde, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Add the solvent to the flask.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to the desired temperature (often reflux) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-furan-2-carbaldehyde.

Therapeutic Applications: A Scaffold of Significant Potential

Derivatives of 5-substituted furan-2-carbaldehydes have demonstrated a remarkable breadth of biological activities, making them highly promising candidates for drug development.[1] Their therapeutic potential spans multiple disease areas, most notably oncology and infectious diseases.

Anticancer Activity

A significant body of research has highlighted the anticancer properties of this class of compounds. One of the key mechanisms through which they exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[1] This can occur through the intrinsic (mitochondrial) pathway.[1]

Caption: Intrinsic apoptosis pathway induced by 5-substituted furan-2-carbaldehydes.

Antimicrobial Activity

Derivatives of 5-substituted furan-2-carbaldehydes have also exhibited promising activity against a range of bacterial and fungal pathogens.[1] The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[1] A well-established strategy to enhance antibacterial efficacy is the introduction of a nitro group at the C5 position, as exemplified by the commercial drug nitrofurantoin.[3] Thiosemicarbazone derivatives of substituted furan-2-carbaldehydes have also shown potent antimicrobial effects.[3] For instance, 5-nitro-furan-2-carbaldehyde thiosemicarbazone has demonstrated significant activity against Staphylococcus aureus.[3]

Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups at the 5-position of the furan ring generally leads to enhanced antibacterial activity.[3]

Drug Development Workflow: From Synthesis to Biological Evaluation

The development of new 5-substituted furan-2-carbaldehyde derivatives as potential therapeutic agents follows a structured workflow.

Caption: General workflow for the development of 5-substituted furan-2-carbaldehydes.

Conclusion: A Privileged Scaffold with a Bright Future

5-Substituted furan-2-carbaldehydes represent a privileged scaffold in medicinal chemistry, offering a highly versatile and adaptable platform for the design and synthesis of novel therapeutic agents.[1] The demonstrated anticancer and antimicrobial potential of their derivatives underscores their importance in modern drug discovery.[1] The ability to readily and strategically modify the substituent at the 5-position provides a powerful means to fine-tune biological activity and optimize pharmacokinetic properties.[1] Continued research into the structure-activity relationships and mechanisms of action of these compounds is crucial to unlocking their full therapeutic potential.[1] This guide provides a solid foundation for researchers and scientists to explore and exploit this promising class of compounds in their drug discovery and development endeavors.[1]

References

-

5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. Available at: [Link]

-

5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed. Available at: [Link]

-

(PDF) 5-Substituted-furan-2(3 H )-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene - ResearchGate. Available at: [Link]

-

5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene - NIH. Available at: [Link]

-

Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. Available at: [Link]

-

Unlocking Innovation: The Power of Furan-2,5-dicarbaldehyde in Chemical Synthesis. Available at: [Link]

-

Furan synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate. Available at: [Link]

-

Examples of furan derivatives with biological activity - ResearchGate. Available at: [Link]

-

Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. Available at: [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Furan Derivatives

Abstract

Furan-2-carbaldehyde, commonly known as furfural, and its derivatives are cornerstone platform chemicals derived from renewable biomass.[1] Their utility in the synthesis of pharmaceuticals, polymers, and fine chemicals is largely dictated by the rich and varied reactivity of the aldehyde group.[2][3][4] This guide provides an in-depth exploration of the aldehyde moiety's reactivity within the furan scaffold, offering a synthesis of mechanistic principles and field-proven experimental protocols. We will dissect the electronic influence of the furan ring, detail key transformations including oxidation, reduction, nucleophilic additions, and condensation reactions, and provide actionable insights for researchers, chemists, and professionals in drug development.

Introduction: The Electronic Influence of the Furan Ring

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom.[4][5] This heteroatom significantly influences the reactivity of the attached aldehyde group. The oxygen atom is more electronegative than carbon, yet its lone pair electrons participate in the aromatic π-system, leading to an electron-rich ring. This electron-donating character, however, is nuanced.

Furan is more reactive towards electrophilic substitution than benzene but less reactive than pyrrole.[6] The oxygen atom can stabilize an adjacent positive charge through resonance, which is a key factor in electrophilic attack on the ring.[7] For the aldehyde group, the furan ring acts as an electron-donating group, which slightly reduces the electrophilicity of the carbonyl carbon compared to benzaldehyde. However, the aldehyde group itself is an electron-withdrawing group, deactivating the furan ring towards electrophilic substitution and directing incoming electrophiles to the C4 and C5 positions.[6] This interplay of electronic effects governs the specific conditions required for the various transformations of the aldehyde group.

Key Reaction Pathways of the Furan Aldehyde

The aldehyde group in furan derivatives undergoes a wide array of chemical transformations, making it a versatile synthetic handle. The primary reaction pathways can be categorized as follows:

-

Oxidation: Conversion to a carboxylic acid.

-

Reduction: Formation of an alcohol.

-

Nucleophilic Addition: Carbon-carbon bond formation via reagents like Grignard and Wittig reagents.

-

Condensation Reactions: Formation of new double bonds and heterocyclic systems.

The following diagram illustrates these principal transformation routes originating from a furan-2-carbaldehyde core.

Caption: Major reaction pathways of the aldehyde group in furan-2-carbaldehyde.

Oxidation to 2-Furoic Acid

The oxidation of furfural to 2-furoic acid is a fundamental transformation, yielding a valuable precursor for pharmaceuticals and polymers.[8] While various oxidants can be employed, achieving high selectivity without cleaving the furan ring is paramount.

Mechanism & Causality

Oxidation can proceed through various mechanisms depending on the chosen reagent. A common and effective method involves using hydrogen peroxide in the presence of a promoter. For instance, using concentrated hydrogen peroxide with a tertiary amine like triethylamine promotes the selective oxidation of the aldehyde.[9] The amine likely acts as a base to facilitate the formation of a more reactive hydroperoxy species. Controlling the temperature is critical to prevent side reactions, including the degradation of the furan ring under strongly oxidative conditions.[10]

Field-Proven Protocol: Oxidation with H₂O₂

This protocol is adapted from a patented process demonstrating selective oxidation.[9]

Materials:

-

Furfural (1.0 mol)

-

Triethylamine (≥ 0.8 mol)

-

Concentrated Hydrogen Peroxide (30-50%)

-

Solvent (e.g., Toluene, or solvent-free)

Procedure:

-

Charge a reaction vessel equipped with a stirrer, thermometer, and dropping funnel with furfural and triethylamine.

-

Heat the mixture to 40-60°C.

-

Gradually add the concentrated hydrogen peroxide to the reaction mixture over a period of 4-8 hours, maintaining the temperature within the specified range.

-

After the addition is complete, continue stirring for an additional 1-2 hours until the reaction is complete (monitored by TLC or GC).

-

Upon completion, cool the reaction mixture and proceed with standard aqueous work-up and extraction to isolate the 2-furoic acid.

Data Summary:

| Oxidant System | Promoter/Catalyst | Temperature (°C) | Time (h) | Typical Yield | Reference |

| H₂O₂ | Triethylamine | 40-60 | 4-8 | High | [9] |

| Air/O₂ | Au/TiO₂ | <120 | - | High Selectivity | [8] |

| Microbial | Nocardia corallina | - | 8 | 88% | [11] |

Reduction to Furfuryl Alcohol

The selective hydrogenation of furfural to furfuryl alcohol is one of its largest industrial applications, with the product being a key monomer for furan resins.[12] The primary challenge is the selective reduction of the carbonyl group without hydrogenating the furan ring's double bonds.[12]

Mechanism & Causality

Catalytic transfer hydrogenation is a widely used method. For example, using a zirconium-containing catalyst with a hydrogen donor like 2-propanol proceeds via a Meerwein-Ponndorf-Verley (MPV) type mechanism.[13] In this process, the zirconium center coordinates with both the furfural's carbonyl oxygen and the alcohol's oxygen, facilitating a six-membered transition state for hydride transfer. Electrocatalytic reduction is another mild approach where hydrogen is generated in situ at an electrode surface.[14]

Field-Proven Protocol: Catalytic Transfer Hydrogenation

This protocol is based on the use of a Zr-containing catalyst.[13]

Materials:

-

Furfural

-

2-Propanol (Hydrogen donor and solvent)

-

Zr(OH)₄ catalyst

-

Inert atmosphere (e.g., N₂ or Ar)

Procedure:

-

In a suitable pressure reactor, add furfural, 2-propanol, and the Zr(OH)₄ catalyst.

-

Seal the reactor, purge with an inert gas, and then pressurize with the same gas.

-

Heat the reaction mixture to the desired temperature (e.g., 150-200°C) with vigorous stirring.

-

Maintain the reaction for the specified time (e.g., 2.5-3 hours).

-

After cooling, depressurize the reactor, filter the catalyst, and remove the solvent under reduced pressure to obtain crude furfuryl alcohol, which can be further purified by distillation.

Nucleophilic Addition Reactions

Nucleophilic additions to the aldehyde's carbonyl carbon are fundamental for C-C bond formation, enabling the synthesis of more complex molecules.

A. Grignard Reaction

The addition of a Grignard reagent (R-MgX) to a furan aldehyde is a classic and reliable method for producing secondary alcohols.[15][16][17]

Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the furan aldehyde.[18] This forms a magnesium alkoxide intermediate, which is then protonated during an acidic work-up to yield the final secondary alcohol.[17][18] It is crucial to perform the reaction under anhydrous conditions as Grignard reagents are strong bases and will react with any protic sources, such as water.[15]

Sources

- 1. mdpi.com [mdpi.com]

- 2. orientjchem.org [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 5. perlego.com [perlego.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 8. digibuo.uniovi.es [digibuo.uniovi.es]

- 9. GB2188927A - Oxidation of furfural to 2-furoic acid - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Convenient hydrogenation of furfural to furfuryl alcohol in metal-catalyzed and organo-catalyzed environments - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00056G [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Whitepaper: Preliminary Cytotoxicity Profiling of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde

Executive Summary

This technical guide outlines the preliminary screening framework for 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde (hereafter referred to as MNFC ). As a nitro-aryl furan derivative, MNFC occupies a chemical space often associated with bioreductive alkylating agents. While the nitro-furan pharmacophore is historically recognized for antimicrobial activity (e.g., Nitrofurantoin), recent structure-activity relationship (SAR) studies suggest significant potential as a hypoxic-selective anticancer agent.

The core objective of this screening protocol is to differentiate between non-specific general toxicity and selective antineoplastic activity . This requires a dual-track approach: quantifying potency (

Chemical Identity & Handling Profile[1]

Before initiating biological assays, the physicochemical properties of MNFC must be managed to ensure data reproducibility. The presence of the nitro group and the furan ring renders the molecule susceptible to photolytic degradation and bioreduction.

Structural Pharmacophores[2]

-

Nitro Group (

): Acts as a "warhead" for bioreductive activation. Under hypoxic conditions, cellular nitroreductases convert this to cytotoxic hydroxylamines. -

Furan-2-Carbaldehyde: Provides an electrophilic center (aldehyde) capable of Schiff base formation with lysine residues in proteins, potentially contributing to covalent inhibition mechanisms.

-

Methoxy Group (

): Modulates lipophilicity (

Formulation Protocol

Standard: MNFC is poorly soluble in aqueous media.

-

Stock Solution: Dissolve MNFC in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10–20 mM .

-

Critical Step: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

-

-

Storage: Aliquot into amber microcentrifuge tubes (light protection is mandatory) and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Working Solution: Dilute stock into complete culture medium immediately prior to use.

-

Constraint: Final DMSO concentration must remain < 0.5% (v/v) to prevent solvent-induced cytotoxicity.

-

Screening Strategy & Logic

The screening workflow is designed to validate the "Bioreductive Cytotoxicity Hypothesis." We postulate that MNFC induces cell death via Reactive Oxygen Species (ROS) generation and DNA damage following enzymatic reduction.

Cell Line Selection

To establish a robust Selectivity Index (SI), the panel must include both target cancer cells and a normal control.

| Cell Type | Cell Line | Rationale |

| Carcinoma | A549 (Lung) | High metabolic rate; standard model for solid tumors. |

| Carcinoma | MCF-7 (Breast) | Evaluates hormone-dependent sensitivity. |

| Carcinoma | HT-1080 (Fibrosarcoma) | Highly sensitive to tubulin disruptors (common in furans). |

| Normal Control | MRC-5 or HUVEC | Non-malignant fibroblasts/endothelial cells to define safety window. |

Mechanistic Pathway Visualization

The following diagram illustrates the hypothesized mechanism of action and the logic flow for the screening assays.

Figure 1: Hypothesized bioreductive activation pathway of MNFC leading to cytotoxicity.

Primary Assay Protocol: SRB / MTT Viability

While MTT is common, the Sulforhodamine B (SRB) assay is recommended for nitro-compounds to avoid potential interference where the test compound itself might reduce the MTT tetrazolium salt, yielding false positives.

Experimental Workflow

Step 1: Seeding

-

Seed cells at

to -

Incubate for 24 hours at 37°C, 5%

to allow attachment.

Step 2: Treatment

-

Prepare serial dilutions of MNFC (e.g., 0.1, 1, 5, 10, 25, 50, 100

). -

Include Positive Control: Doxorubicin (

) or Cisplatin. -

Include Vehicle Control: 0.5% DMSO in media.

-

Incubate for 48 to 72 hours .

Step 3: Fixation & Staining (SRB Method)

-

Fix cells by adding cold 50% Trichloroacetic Acid (TCA) to a final concentration of 10%. Incubate 1 hour at 4°C.

-

Wash 5x with tap water and air dry.

-

Stain with 0.4% SRB solution (in 1% acetic acid) for 15 minutes.

-

Wash 4x with 1% acetic acid to remove unbound dye.

-

Solubilize bound dye with 10 mM Tris base (pH 10.5).

Step 4: Readout

-

Measure Absorbance (OD) at 510–540 nm using a microplate reader.

Workflow Diagram

Figure 2: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Data Analysis & Interpretation

Calculation

Calculate the percentage viability for each concentration relative to the Vehicle Control:

Plot Log[Concentration] vs. % Viability and perform a non-linear regression (sigmoidal dose-response) to determine the

Selectivity Index (SI)

The SI is the critical metric for drug development potential.

Interpretation Framework:

-

SI < 2: General toxin. Likely unsuitable for systemic therapy without modification.

-

SI > 3: Promising lead. Indicates a therapeutic window.

-

SI > 10: Highly selective candidate. Priority for in vivo studies.

Advanced Characterization (Phase II)

If

-

ROS Quantification: Use DCFDA cellular ROS assay kit. Nitro-furans often kill via oxidative stress. If N-acetylcysteine (NAC) pretreatment rescues viability, the mechanism is ROS-dependent.

-

Apoptosis vs. Necrosis: Perform Annexin V/PI flow cytometry. A shift to Annexin V+/PI- indicates programmed cell death (desirable), whereas PI+ indicates necrosis (inflammatory/toxic).

References

-

National Center for Biotechnology Information (NCBI). (2017). 5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f), a new synthetic compound, causes human fibrosarcoma HT-1080 cell apoptosis.[1] Int J Oncol. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. PMC. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025). Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure-Activity Relationships. Retrieved February 7, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde via Suzuki Coupling

Introduction

5-(Aryl)furan-2-carbaldehydes are a significant class of heterocyclic compounds in medicinal chemistry and drug development.[1][2] The furan scaffold is a versatile platform, and substitution at the 5-position allows for the modulation of physicochemical and biological properties.[1] The aldehyde group at the C2 position serves as a crucial handle for further chemical modifications, enabling the construction of more complex molecular architectures.[1] This application note provides a detailed protocol for the synthesis of a specific derivative, 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde, utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds with high efficiency and broad functional group tolerance.[5][6]

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, or Suzuki coupling, is a palladium-catalyzed cross-coupling between an organoboronic acid (or its ester) and an organohalide or triflate.[4][7] This reaction is widely favored due to its mild reaction conditions, tolerance to a variety of functional groups, and the low toxicity of its boron-containing reagents and byproducts.[3][8]

The catalytic cycle is generally understood to proceed through three primary steps:[8][9][10]

-

Oxidative Addition: A palladium(0) catalyst reacts with the organohalide (in this case, 5-bromofuran-2-carbaldehyde) to form an organopalladium(II) complex.[8]

-

Transmetalation: The organic group from the organoboron reagent (2-methoxy-5-nitrophenylboronic acid) is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid.[8][11]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]

Experimental Protocol

Materials & Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 5-Bromofuran-2-carbaldehyde | ≥97% | Sigma-Aldrich | Key starting material. |

| 2-Methoxy-5-nitrophenylboronic acid | ≥95% | Commercially Available | The arylating agent. |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | Palladium(0) catalyst.[1] |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base for the reaction.[1] |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics | Solvent.[1] |

| Ethyl Acetate | ACS Grade | VWR | For extraction. |

| Hexanes | ACS Grade | VWR | For purification. |

| Brine (saturated NaCl solution) | For washing. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||

| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromofuran-2-carbaldehyde (1.0 g, 5.71 mmol, 1.0 equiv).

-

Add 2-methoxy-5-nitrophenylboronic acid (1.35 g, 6.85 mmol, 1.2 equiv).

-

Add potassium carbonate (1.58 g, 11.42 mmol, 2.0 equiv).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.33 g, 0.286 mmol, 0.05 equiv).[1]

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

-

Reaction Execution:

-

Add anhydrous 1,4-dioxane (30 mL) to the flask via syringe.

-

Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 12-24 hours.[1]

-

-

Work-up and Extraction:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a pad of Celite® to remove the solid base and catalyst residues.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.[1]

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) to isolate the pure 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde.

-

-

Characterization:

-

The final product should be a solid.

-

Characterize the purified compound using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

IR Spectroscopy: To identify characteristic functional groups (e.g., aldehyde C=O stretch).[12]

-

-

Workflow and Mechanism Visualization

The overall experimental workflow and the catalytic cycle of the Suzuki coupling are depicted below.

Caption: Experimental workflow for the synthesis of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expected Results and Data

| Parameter | Expected Value |

| Appearance | Yellow to off-white solid |

| Yield | 70-85% (typical for similar reactions) |

| Molecular Formula | C₁₂H₉NO₅ |

| Molecular Weight | 247.20 g/mol [13] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.7 (s, 1H, CHO), 7.9-8.2 (m, 2H, Ar-H), 7.0-7.4 (m, 3H, Ar-H & Furan-H), 4.0 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 178 (CHO), 160-120 (Ar-C & Furan-C), 56 (OCH₃) |

| IR (KBr, cm⁻¹) | ~1680 (C=O, aldehyde), ~1520 & ~1340 (NO₂, asymmetric & symmetric stretch) |

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.

Troubleshooting and Scientific Insights

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the palladium catalyst is active. Tetrakis(triphenylphosphine)palladium(0) can degrade upon exposure to air. Using fresh catalyst or a more robust pre-catalyst system might be necessary.[14]

-

Insufficient Base: The base is crucial for activating the boronic acid.[11] Ensure the potassium carbonate is anhydrous and finely powdered for better reactivity.

-

Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Meticulous degassing of the solvent and maintaining a positive pressure of inert gas are critical for reproducible results.

-

-

Side Reactions:

-

Homocoupling of Boronic Acid: This can occur, especially at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can mitigate the impact on the desired product's yield.

-

Protodeboronation: The boronic acid can be cleaved by acidic protons. Using a non-protic solvent and ensuring the absence of acidic impurities is important.

-

-

Purification Challenges:

-

Removal of Phosphine Ligands: Triphenylphosphine and its oxide can be difficult to separate from the product. Careful column chromatography is usually effective.

-

Product Solubility: The product's polarity due to the nitro and aldehyde groups may require a more polar eluent system than initially anticipated.

-

Conclusion

The Suzuki-Miyaura cross-coupling provides an effective and reliable method for the synthesis of 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde. This protocol, grounded in established chemical principles, offers a clear pathway for researchers in drug discovery and organic synthesis to access this valuable intermediate. Adherence to the detailed steps, particularly regarding the maintenance of an inert atmosphere and the use of high-purity reagents, is paramount for achieving high yields and a pure final product.

References

- CN102351815A - Synthesis method of 5-bromo-2-furaldehyde - Google P

- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery - Benchchem. (URL: )

-

Merits of the Suzuki Coupling Reaction - BYJU'S. (URL: [Link])

- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid - Benchchem. (URL: )

-

Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (URL: [Link])

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (URL: [Link])

-

Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. (URL: [Link])

-

5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. (URL: [Link])

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (URL: [Link])

-

(PDF) Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives - ResearchGate. (URL: [Link])

-

(PDF) Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard - ResearchGate. (URL: [Link])

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. (URL: [Link])

-

Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])

- CN104788484B - Synthetic method of 2-nitro phenyl boric acid - Google P

-

Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety - JOCPR. (URL: [Link])

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (URL: [Link])

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. (URL: [Link])

-

Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n - eScholarship. (URL: [Link])

-

NOTE Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating A. (URL: [Link])

-

Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis - Paper Teplate. (URL: [Link])

-

Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC. (URL: [Link])

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. byjus.com [byjus.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. youtube.com [youtube.com]

- 8. old.rrjournals.com [old.rrjournals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. 5-((2-Nitrophenoxy)methyl)furan-2-carbaldehyde 438221-76-2 [sigmaaldrich.com]

- 14. pubs.acs.org [pubs.acs.org]

protocol for the nitration of methoxyphenyl furan derivatives

Application Note: High-Yield Regioselective Nitration of Methoxyphenyl Furan Derivatives

Executive Summary

This application note details the synthetic protocol for the regioselective nitration of 2-(4-methoxyphenyl)furan to produce 2-(4-methoxyphenyl)-5-nitrofuran . This scaffold is a critical pharmacophore in the development of nitrofuran antibiotics (analogous to Dantrolene or Nitrofurantoin) and antimicrobial agents.

The Synthetic Challenge: Furan rings are "pi-excessive" heterocycles, making them highly reactive toward electrophiles but notoriously unstable in the presence of strong acids. Standard nitration conditions (mixed acid: conc.

The Solution: This protocol utilizes Acetyl Nitrate (

Safety Critical: Acetyl Nitrate Hazard

WARNING: EXPLOSION HAZARD Acetyl nitrate is thermally unstable and can decompose explosively.[2]

-

Temperature Control: Never allow the reaction temperature to exceed 0°C during generation or addition.

-

Scale: Do not scale this batch protocol above 10g without switching to Continuous Flow setups (see Hellwig et al., 2025).

-

Quenching: Acetyl nitrate must be quenched into ice water; never add water to the neat reagent.

Mechanistic Insight & Regioselectivity

The reaction proceeds via an Electrophilic Aromatic Substitution (

-

Substrate Analysis: 2-(4-methoxyphenyl)furan possesses two aromatic systems.[1] The furan ring is significantly more electron-rich (nucleophilic) than the benzene ring, even with the activating methoxy group.

-

Directing Effects: The C2 position is blocked by the aryl group. The C5 position (alpha to oxygen) is the most activated site remaining on the furan ring.

-

Pathway:

Figure 1: Mechanistic pathway for the formation of acetyl nitrate and subsequent C5-selective nitration.[1]

Experimental Protocol (Batch)

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-(4-methoxyphenyl)furan | 1.0 | Substrate |

| Acetic Anhydride (

Step-by-Step Methodology:

1. Reagent Preparation (The "Generator"):

-

Charge a dry 3-neck round-bottom flask with Acetic Anhydride (5.0 equiv).[1]

-

Cool the flask to -5°C using an acetone/ice bath or cryostat.

-

Critical Step: Add Fuming Nitric Acid (1.1 equiv) dropwise via a pressure-equalizing addition funnel.[1]

-

Rate Control: The addition must be slow enough that the internal temperature never exceeds 0°C . (Approx. 15-30 mins for 10mmol scale).[1]

-

Result: A colorless to pale yellow solution of Acetyl Nitrate is formed.

2. Substrate Addition:

-

Dissolve the substrate (2-(4-methoxyphenyl)furan) in a minimal amount of Acetic Anhydride or Nitromethane.[1]

-

Add this solution dropwise to the cold Acetyl Nitrate mixture.

-

Observation: The reaction mixture will likely darken to orange/red (formation of the nitrofuran chromophore).

3. Reaction & Monitoring:

-

Stir at -5°C to 0°C for 1-2 hours.

-

Self-Validating Check (TLC): Monitor consumption of starting material (Non-polar, high Rf) and appearance of product (Yellow/Orange spot, lower Rf due to nitro group polarity).

-

Mobile Phase: Hexane:Ethyl Acetate (8:2).[1]

-

4. Quenching & Isolation:

-

Pour the reaction mixture slowly into a beaker containing crushed ice (10x volume).

-

Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

-

Neutralization: Carefully neutralize the aqueous suspension with saturated Sodium Bicarbonate (

) until pH ~7. Note: Acidic workup can degrade the furan. -

Filtration: The product typically precipitates as a yellow solid. Filter via Buchner funnel.[1]

-

Purification: Recrystallize from Ethanol or Acetic Acid if necessary.

Characterization & Data Analysis

The introduction of the nitro group at C5 creates a distinct "push-pull" electronic system, causing significant downfield shifts in the NMR signals compared to the starting material.

Table 1: Expected NMR Data for Validation

| Nuclei | Position | Chemical Shift ( | Multiplicity | Interpretation |

| Methoxy ( | 3.85 - 3.90 | Singlet (3H) | Characteristic OMe peak.[1][4] | |

| Furan-H3 | 6.90 - 7.00 | Doublet ( | Proton adjacent to phenyl ring.[1] | |

| Furan-H4 | 7.40 - 7.55 | Doublet ( | Diagnostic: Deshielded by adjacent Nitro group. | |

| Phenyl (Ortho to OMe) | 6.95 - 7.05 | Doublet (2H) | Shielded by electron-donating OMe.[1] | |

| Phenyl (Meta to OMe) | 7.70 - 7.80 | Doublet (2H) | Deshielded by furan ring.[1] | |

| Furan C-NO2 | ~150 - 152 | Quaternary | Carbon bearing the nitro group.[1] |

Visual Validation:

-

Starting Material: White/Colorless crystals.

-

Product: Bright Yellow/Orange powder (due to extended conjugation of the nitro-furan-phenyl system).[1]

Process Workflow Diagram

Figure 2: Operational workflow for the batch nitration protocol.

Advanced Note: Continuous Flow Chemistry

For industrial scalability and enhanced safety, this reaction should be translated to a continuous flow reactor. Recent work by Hellwig et al. (2025) demonstrates that generating acetyl nitrate in situ within a flow channel (residence time ~40s at 15°C) significantly reduces explosion risk and improves yield by preventing localized hot-spots that lead to furan decomposition.[1]

References

-

Hellwig, H., et al. (2025).[4] Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition. [1]

-

Menendez, J. C., et al. (2022). Synthesis of 2-(4-Methoxyphenyl)furan derivatives. Molbank.[1]

-

Olah, G. A., et al. (1989).[3] Nitration: Methods and Mechanisms. VCH Publishers.[1][3] (Classic text on Acetyl Nitrate mechanism).

-

Occupational Safety and Health Administration (OSHA) . Ammonium Nitrate and Related Oxidizers Safety Guidelines.

Sources

Application Note: 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde as a Drug Synthesis Precursor

Executive Summary